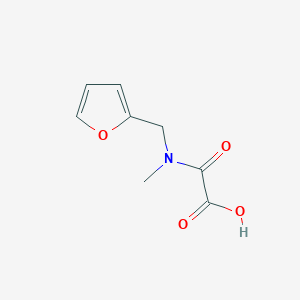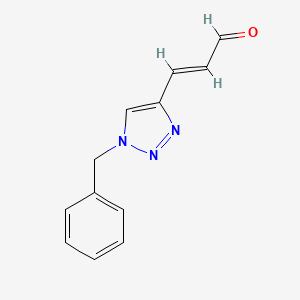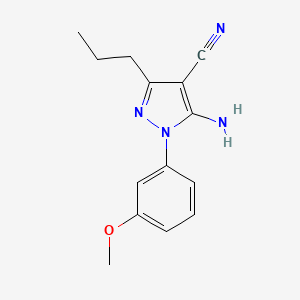![molecular formula C14H10F2N2O B12873213 4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873213.png)
4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. The presence of the difluoromethoxy group and the phenyl group makes this compound particularly interesting for various applications in medicinal chemistry and materials science. The compound’s unique structure allows it to interact with biological targets in specific ways, making it a valuable molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluorocarbene chemistry, where difluorocarbene is generated and reacted with appropriate precursors to form the desired compound . Another approach involves the use of fluorinated cyclopropanes as starting materials, which are then subjected to ring-opening reactions to introduce the difluoromethoxy group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorinating reagents and catalysts can facilitate the efficient introduction of the difluoromethoxy group. Recycling of by-products and optimization of reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The difluoromethoxy and phenyl groups can be substituted with other functional groups to create derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The difluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and selectivity . Pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(difluoromethoxy)pyridine: This compound shares the difluoromethoxy group but has a different core structure, leading to distinct properties and applications.
3-(4-Fluorophenyl)-1-hydroxy-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine:
Uniqueness
4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific combination of functional groups and ring structures. The presence of both the difluoromethoxy and phenyl groups enhances its chemical stability and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H10F2N2O |
|---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
4-(difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H10F2N2O/c15-14(16)19-12-8-11(9-4-2-1-3-5-9)18-13-10(12)6-7-17-13/h1-8,14H,(H,17,18) |
InChI Key |
IRBQCOGZDJVKCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CN3)C(=C2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-[(2-oxooxolan-3-yl)oxy]benzoate](/img/structure/B12873155.png)
![Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N']-, dichloride](/img/structure/B12873165.png)
![2-Cyanobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12873177.png)

![5-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B12873202.png)






